molecular formula C27H28N2O2S B11614069 3-(3-methoxyphenyl)-2-(prop-2-en-1-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one

3-(3-methoxyphenyl)-2-(prop-2-en-1-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one

Cat. No.: B11614069
M. Wt: 444.6 g/mol
InChI Key: NZLJVUPSJGTHOQ-UHFFFAOYSA-N
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Description

3-(3-METHOXYPHENYL)-2-(PROP-2-EN-1-YLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of various functional groups such as methoxy, prop-2-en-1-ylsulfanyl, and quinazoline moieties makes this compound interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-METHOXYPHENYL)-2-(PROP-2-EN-1-YLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

  • Formation of the quinazoline ring through cyclization reactions.
  • Introduction of the spiro-cyclohexane moiety via spiro-annulation.
  • Functionalization of the aromatic ring with methoxy and prop-2-en-1-ylsulfanyl groups.

Industrial Production Methods

Industrial production of such complex compounds may involve optimization of reaction conditions to achieve high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the quinazoline ring or the double bond in the prop-2-en-1-ylsulfanyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the quinazoline moiety.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may lead to dihydro derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological studies, the compound may exhibit interesting pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities. These properties can be explored through in vitro and in vivo experiments.

Medicine

Potential medicinal applications include the development of new drugs targeting specific pathways or receptors. The compound’s structure allows for modifications that can enhance its biological activity and selectivity.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3-METHOXYPHENYL)-2-(PROP-2-EN-1-YLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE depends on its interaction with molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, leading to signal transduction and cellular responses.

    DNA/RNA: Interaction with genetic material, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    3-(3-METHOXYPHENYL)-2-(PROP-2-EN-1-YLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE: shares similarities with other spiro compounds and quinazoline derivatives.

    Spiro[cyclohexane-1,3’-indoline]-2’,4-dione: Another spiro compound with different functional groups.

    2-(2-Methoxyphenyl)-4H-3,1-benzoxazin-4-one: A quinazoline derivative with a methoxy group.

Uniqueness

The uniqueness of 3-(3-METHOXYPHENYL)-2-(PROP-2-EN-1-YLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE lies in its combination of functional groups and spiro structure, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H28N2O2S

Molecular Weight

444.6 g/mol

IUPAC Name

3-(3-methoxyphenyl)-2-prop-2-enylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one

InChI

InChI=1S/C27H28N2O2S/c1-3-16-32-26-28-24-22-13-6-5-10-19(22)18-27(14-7-4-8-15-27)23(24)25(30)29(26)20-11-9-12-21(17-20)31-2/h3,5-6,9-13,17H,1,4,7-8,14-16,18H2,2H3

InChI Key

NZLJVUPSJGTHOQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4CC35CCCCC5)N=C2SCC=C

Origin of Product

United States

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